
1-Methyl-4-phenylpyrimidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-phenylpyrimidin-1-ium (MPP+) is a chemical compound that has been extensively studied for its role in Parkinson's disease. It is a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to the characteristic motor symptoms of Parkinson's disease.
Mécanisme D'action
MPP+ selectively damages dopaminergic neurons in the substantia nigra by interfering with mitochondrial function. Specifically, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This, in turn, leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a range of biochemical and physiological effects in the brain. These include oxidative stress, inflammation, and mitochondrial dysfunction. MPP+ also induces the formation of Lewy bodies, which are characteristic of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
MPP+ is a useful tool for studying Parkinson's disease in animal models. It is relatively easy to synthesize and can be administered to animals in a controlled manner. However, there are some limitations to using MPP+ in lab experiments. For example, MPP+ does not fully replicate the complex pathophysiology of Parkinson's disease, and its effects may differ between animal species.
Orientations Futures
There are several future directions for research on MPP+. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of MPP+ toxicity. Another area of interest is the use of MPP+ as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers may explore the use of MPP+ in combination with other neurotoxins to better replicate the complex pathophysiology of Parkinson's disease.
Méthodes De Synthèse
MPP+ can be synthesized in the laboratory by the oxidation of 1-methyl-4-phenylpyridinium (MPP) using potassium permanganate. MPP is a metabolite of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease-like symptoms in humans and other animals.
Applications De Recherche Scientifique
MPP+ has been widely used as a research tool to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and rats. By studying the effects of MPP+ on the brain, researchers can gain insights into the underlying causes of Parkinson's disease and develop new treatments for the condition.
Propriétés
Formule moléculaire |
C11H11N2+ |
|---|---|
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
1-methyl-4-phenylpyrimidin-1-ium |
InChI |
InChI=1S/C11H11N2/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10/h2-9H,1H3/q+1 |
Clé InChI |
QMXNMDFKXPNHCZ-UHFFFAOYSA-N |
SMILES |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
SMILES canonique |
C[N+]1=CN=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
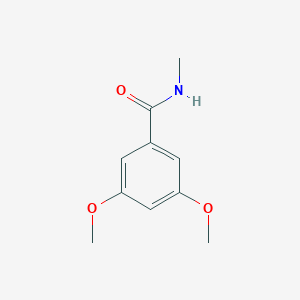
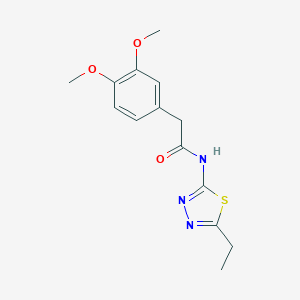
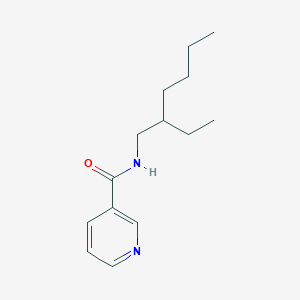
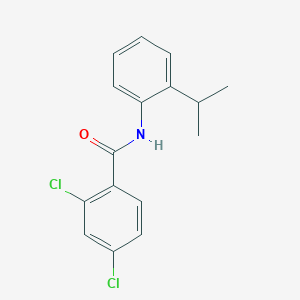

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
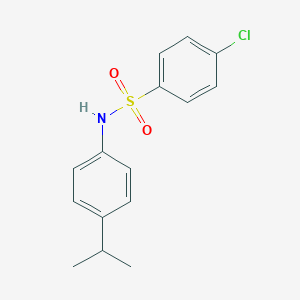
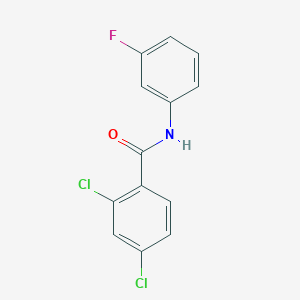

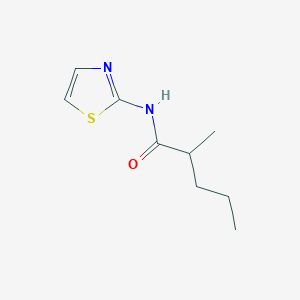

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
